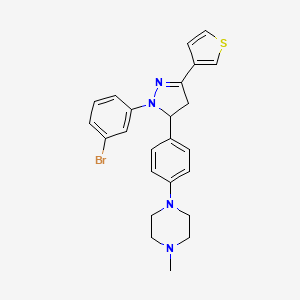
beta-Carotene-d8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-Carotene-d8 is a deuterated form of beta-carotene, a naturally occurring pigment found in plants. Beta-carotene is a member of the carotenoid family and is known for its vibrant orange color. It is a precursor to vitamin A, which is essential for vision, immune function, and skin health. The deuterated form, this compound, is used in scientific research to study the metabolism and bioavailability of beta-carotene in the human body.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Beta-Carotene-d8 can be synthesized through chemical synthesis methods that involve the incorporation of deuterium atoms into the beta-carotene molecule. One common method involves the use of deuterated reagents in the synthesis process. For example, the synthesis can start with the deuteration of acetylene to produce deuterated acetylene, which is then used in the subsequent steps to form this compound. The reaction conditions typically involve high temperatures and the use of catalysts to facilitate the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis processes. The production methods are similar to those used for the synthesis of beta-carotene but with the addition of deuterated reagents. The process includes multiple steps of chemical reactions, purification, and quality control to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
Beta-Carotene-d8 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of specific atoms or groups in the this compound molecule with other atoms or groups.
Major Products Formed
The major products formed from the chemical reactions of this compound include retinal, retinoic acid, and various carotenoid derivatives. These products are important for studying the biological activity and potential therapeutic applications of this compound .
Wissenschaftliche Forschungsanwendungen
Beta-Carotene-d8 has a wide range of scientific research applications, including:
Wirkmechanismus
Beta-Carotene-d8 exerts its effects through its conversion to vitamin A in the body. The mechanism involves the cleavage of this compound by the enzyme beta-carotene dioxygenase to form retinal, which is then further converted to retinoic acid. Retinoic acid acts on nuclear receptors, such as the retinoic acid receptor and retinoid X receptor, to regulate gene expression and cellular processes. This mechanism is crucial for maintaining normal vision, immune function, and skin health .
Vergleich Mit ähnlichen Verbindungen
Beta-Carotene-d8 is unique compared to other carotenoids due to its deuterated form, which allows for precise tracking and study in metabolic research. Similar compounds include:
Alpha-Carotene: Another carotenoid with similar antioxidant properties but less potent as a vitamin A precursor.
Lutein and Zeaxanthin: Carotenoids that are important for eye health but have different structures and functions compared to this compound.
This compound’s uniqueness lies in its deuterated form, which provides valuable insights into the metabolism and bioavailability of carotenoids in scientific research.
Eigenschaften
Molekularformel |
C40H56 |
|---|---|
Molekulargewicht |
544.9 g/mol |
IUPAC-Name |
2-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-4,15-dideuterio-7,12-dimethyl-3,16-bis(trideuteriomethyl)-18-(2,6,6-trimethylcyclohexen-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-1,3,3-trimethylcyclohexene |
InChI |
InChI=1S/C40H56/c1-31(19-13-21-33(3)25-27-37-35(5)23-15-29-39(37,7)8)17-11-12-18-32(2)20-14-22-34(4)26-28-38-36(6)24-16-30-40(38,9)10/h11-14,17-22,25-28H,15-16,23-24,29-30H2,1-10H3/b12-11+,19-13+,20-14+,27-25+,28-26+,31-17+,32-18+,33-21+,34-22+/i3D3,4D3,21D,22D |
InChI-Schlüssel |
OENHQHLEOONYIE-QVOKSWBTSA-N |
Isomerische SMILES |
[2H]/C(=C(/C([2H])([2H])[2H])\C=C\C1=C(CCCC1(C)C)C)/C=C/C(=C/C=C/C=C(/C=C/C(=C(\C([2H])([2H])[2H])/C=C/C2=C(CCCC2(C)C)C)/[2H])\C)/C |
Kanonische SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(CCCC2(C)C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


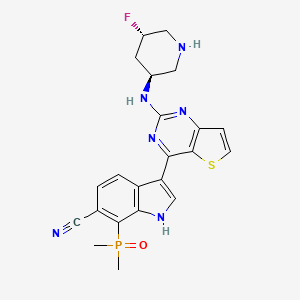

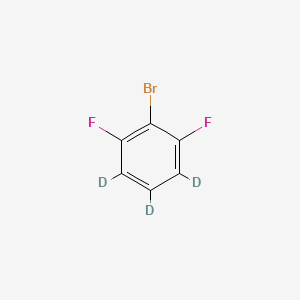

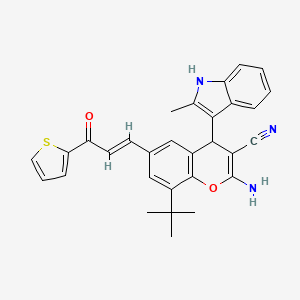

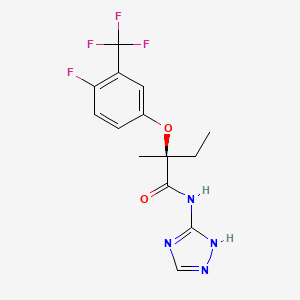


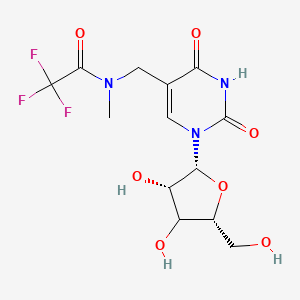
![2-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-1H-purin-6-one](/img/structure/B15139004.png)
![Isopropyl 9-ethyl-1-(naphthalen-1-yl)-9h-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B15139009.png)
![1-[3-[4-[[5-Cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]phenyl]phenyl]cyclopropane-1-carboxylic acid](/img/structure/B15139015.png)
